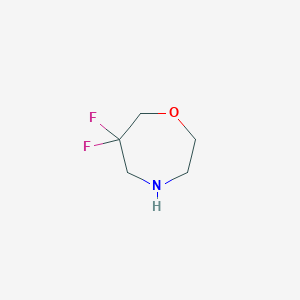
4-N-BUTYL-D9-ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Butyl-D9-Aniline is a chemical compound that belongs to the aniline family. It is a deuterated derivative of 4-n-butylaniline, which is commonly used in the synthesis of various organic compounds. The compound has the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It is a stable isotopic compound used in various fields of research, including medical, environmental, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Butyl-D9-Aniline typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common method involves the reaction of 4-n-butylaniline with deuterated hydrogen gas (D2) in the presence of a palladium catalyst. The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. The industrial methods also incorporate stringent quality control measures to maintain the chemical purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-Butyl-D9-Aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include nitro compounds, amines, sulfonated derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-N-Butyl-D9-Aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies to trace reaction pathways and mechanisms.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: It is employed in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 4-N-Butyl-D9-Aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms. In chemical reactions, the compound can participate in various catalytic processes, where the deuterium atoms can affect reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-Butylaniline: The non-deuterated version of 4-N-Butyl-D9-Aniline, commonly used in organic synthesis.
4-N-Butyl-D5-Aniline: A partially deuterated derivative with five deuterium atoms.
4-N-Butyl-D3-Aniline: Another partially deuterated derivative with three deuterium atoms
Uniqueness
This compound is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of nine deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and chemical studies. This makes it a valuable tool in various scientific fields, offering insights that are not possible with non-deuterated or partially deuterated analogs .
Eigenschaften
CAS-Nummer |
1219794-78-1 |
|---|---|
Molekularformel |
C10H6D9N |
Molekulargewicht |
158.29 |
Synonyme |
4-N-BUTYL-D9-ANILINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)

